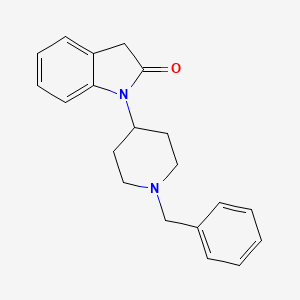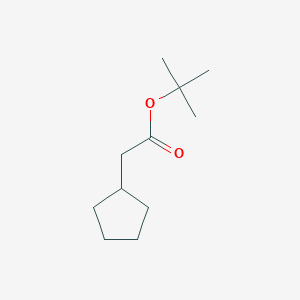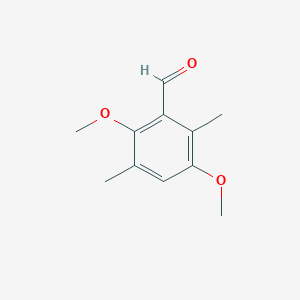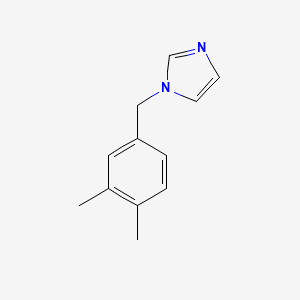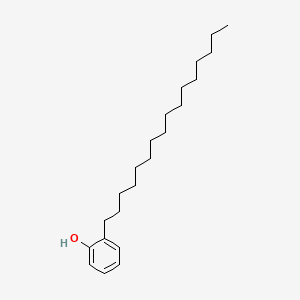
o-Hexadecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Hexadecylphenol: is an organic compound with the molecular formula C22H38O . It is a white crystalline solid or powder that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is known for its various applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: o-Hexadecylphenol can be synthesized through the alkylation of phenol with hexadecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: In industrial settings, the production of this compound involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-Hexadecylphenol can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: o-Hexadecylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Industry: this compound is utilized in the production of lubricants, plasticizers, and stabilizers for polymers .
Mécanisme D'action
The mechanism of action of o-Hexadecylphenol involves its interaction with cellular membranes due to its amphiphilic nature. It can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
p-Hexadecylphenol: Similar in structure but with the hexadecyl group in the para position.
m-Hexadecylphenol: Similar in structure but with the hexadecyl group in the meta position.
Uniqueness: o-Hexadecylphenol is unique due to the position of the hexadecyl group at the ortho position, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties and chemical behavior compared to its para and meta counterparts .
Propriétés
Numéro CAS |
25401-86-9 |
|---|---|
Formule moléculaire |
C22H38O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-hexadecylphenol |
InChI |
InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)23/h16-17,19-20,23H,2-15,18H2,1H3 |
Clé InChI |
HMWIHOZPGQRZLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC=CC=C1O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
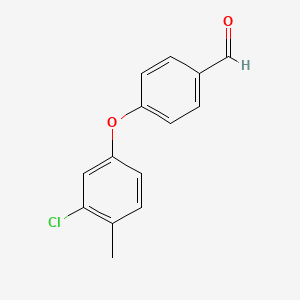
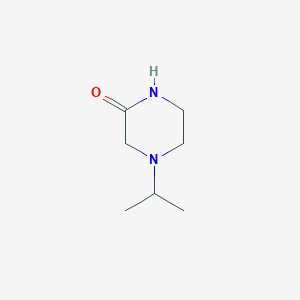
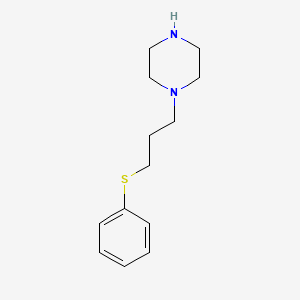
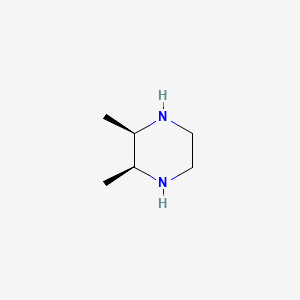
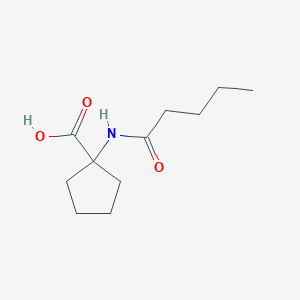
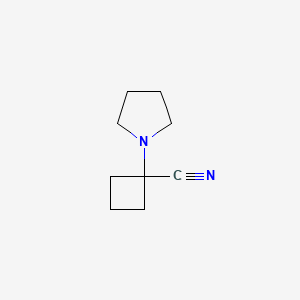
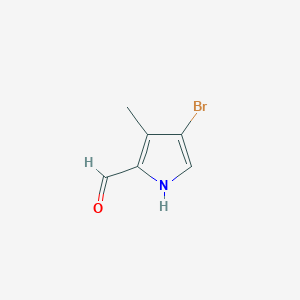
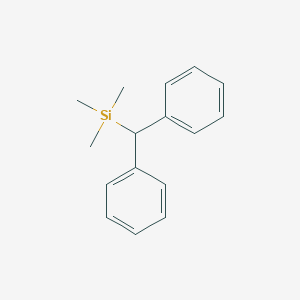
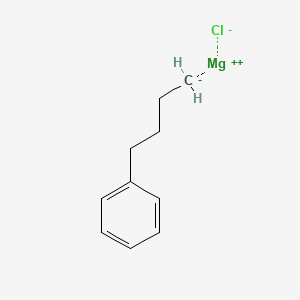
![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
